molecular formula C₁₈H₁₆O₈ B1663320 Rosmarinic acid CAS No. 537-15-5

Rosmarinic acid

Cat. No. B1663320
CAS RN: 537-15-5
M. Wt: 360.3 g/mol
InChI Key: DOUMFZQKYFQNTF-ZZXKWVIFSA-N
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Description

Rosmarinic acid is a naturally occurring polyphenolic compound found in plants of the Boraginaceae family and Nepetoideae subfamily. It is an ester of caffeic acid as well as 3,4-dihydroxy-phenyllactic acid . It is also the active ingredient in Rosemary and Perilla Oil .


Synthesis Analysis

Rosmarinic acid is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of Rosmarinic acid involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid contributing two phenolic rings to the structure of Rosmarinic acid .


Molecular Structure Analysis

From a chemical point of view, Rosmarinic acid (molecular formula: C18H16O8, molecular mass: 360.3 g/mol), a phenylpropanoid, is the caffeic acid ester of 3,4-dihydroxyphenyllactic acid .


Physical And Chemical Properties Analysis

Rosmarinic acid is a caffeic acid ester, with tyrosine providing another phenolic ring via dihydroxyphenyl- lactic acid. It has a molecular mass of 360 daltons .

Scientific Research Applications

Antimicrobial Applications

Rosmarinic acid, extracted from terrestrial plants, has shown effectiveness as an antimicrobial agent. When integrated with bioanosystems and biomaterials, its effectiveness and stability are enhanced. This makes it potentially useful in sectors such as packaging, biomedical, pharmaceutical, cosmetic, sanitary, and personal care, although further research is needed to develop functional materials with specific properties (Coiai et al., 2021).

Diabetes Mellitus Treatment

Rosmarinic acid, particularly from rosemary extract, has been found to improve diabetes mellitus by regulating glucose and lipid metabolism, and exhibiting anti-inflammatory and anti-oxidation properties. This suggests its high research value for clinical application in diabetes management (Tian Bao et al., 2020).

Dermatological Use

In dermatology, rosmarinic acid has been studied for its effects on atopic dermatitis (AD). Applied topically, it has shown potential in reducing symptoms like erythema and transepidermal water loss, indicating its possible use as a therapeutic agent for AD (Lee et al., 2008).

Cancer Research

Rosmarinic acid has been researched for its anticancer effects. In studies involving ovarian and oral cancer cells, it demonstrated the ability to induce apoptosis, inhibit cell migration, and modulate expression of specific proteins, suggesting its potential as a therapeutic agent in cancer treatment (Zhang et al., 2018; Luo et al., 2020).

Other Applications

Rosmarinic acid has also been explored for its neurobehavioral effects, genotoxic aspects, and potential in improving serum testosterone levels under certain conditions (Pereira et al., 2005; Farsi Arezoo et al., 2013).

Safety And Hazards

Rosmarinic acid is toxic if swallowed and very toxic to aquatic life. It is advised to avoid release to the environment, avoid eating, drinking, or smoking when using this product, and to wash thoroughly after handling .

Future Directions

Although many achievements have been made in various research aspects of Rosmarinic acid, there still exist some problems or issues to be answered, especially its toxicity and bioavailability . Future research will likely focus on these areas to help us utilize this polyphenolic acid more efficiently, widely, and safely .

properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMFZQKYFQNTF-WUTVXBCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
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Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
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Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20896987
Record name Rosmarinic acid
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Molecular Weight

360.3 g/mol
Source PubChem
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Physical Description

Solid
Record name Rosmarinic acid
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Solubility

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL
Record name ROSMARINIC ACID
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Density

1.547 g/cu cm
Record name ROSMARINIC ACID
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Mechanism of Action

... To determine the effects of rosmarinic acid on melanogenesis and elucidate the molecular events of melanogenesis induced by rosmarinic acid, several experiments were performed in B16 melanoma cells. In this study, ... the melanin content and tyrosinase expression were increased by rosmarinic acid in a concentration-dependent manner. In addition, after the melanin content was increased by rosmarinic acid, it was reduced by H-89 and KT 5720, protein kinase A (PKA) inhibitors, but not by SB203580, a p38mapk inhibitor, or Ro-32-0432, a PKC inhibitor, which suggests the involvement of PKA in rosmarinic acid-induced melanogenesis. Consistent with this, rosmarinic acid induced the phosphorylation of CRE-binding protein (CREB), but had no effect on the phosphorylation of p38mapk or the inhibition of Akt phosphorylation. Additionally, rosmarinic acid induced the activation of cAMP response element (CRE) without having any effect on cAMP production, which suggests that rosmarinic acid-induced melanogenesis is mediated by PKA, which occurs downstream of cAMP production. This result was further confirmed by the fact that rosmarinic acid-induced phosphorylation of CREB was inhibited by H-89, but not by PD98059, a MEK1 inhibitor, or by LY294002, a phosphatidylinositol-3-kinase (PI3K) inhibitor. Rosmarinic acid-induced expression of tyrosinase protein was attenuated by H-89. Based on these results, ... rosmarinic acid induces melanogenesis through PKA activation signaling., Rosmarinic acid (RA) ... inhibits several complement-dependent inflammatory processes and may have potential as a therapeutic agent for the control of complement activation in disease. Rosmarinic acid has been reported to have effects on both the classical pathway C3-convertase and on the cobra venom factor-induced, alternative pathway convertase. In order to define the mechanism of inhibition, the effect of RA on classical and alternative pathway lysis, C1q binding, the classical pathway convertase, the alternative pathway convertase, membrane attack pathway lysis and the generation of fragments of C3 and C5 during activation, was tested in vitro. The results showed that RA inhibited lysis by the classical pathway more than by the alternative pathway. This effect was dose-dependent with maximum inhibition of classical pathway lysis observed at 2.6 mmoles of RA. There was little effect on C1q binding or on the classical and alternative pathway convertases. However, there was highly significant inhibition of lysis of pre-formed EA43b cells by dilutions of human or rabbit serum in the presence of RA (1 mM); this was accompanied by inhibition of C5a generation. /It was concluded/ that the inhibitory effect of RA involves the C5 convertase. Such inhibition could be advantageous to the host in disorders where the terminal attack sequence plays a role in pathogenesis., ...Rosmarinic acid (RA), a naturally occurring polyphenol flavonoid, has been reported to inhibit TNF-alpha-induced NF-kappaB activation in human dermal fibroblasts. However, the precise mechanisms of RA have not been well elucidated in TNF-alpha-mediated anti-cancer therapy. In this study, /the authors/ found that RA treatment significantly sensitizes TNF-alpha-induced apoptosis in human leukemia U937 cells through the suppression of nuclear transcription factor-kappaB (NF-kappaB) and reactive oxygen species (ROS). Activation of caspases in response to TNF-alpha was markedly increased by RA treatment. However, pretreatment with the caspase-3 inhibitor, z-DEVD-fmk, was capable of significantly restoring cell viability in response to combined treatment. RA also suppressed NF-kappaB activation through inhibition of phosphorylation and degradation of IkappaBalpha, and nuclear translocation of p50 and p65. This inhibition was correlated with suppression of NF-kappaB-dependent anti-apoptotic proteins (IAP-1, IAP-2, and XIAP). RA treatment also normalized TNF-alpha-induced ROS generation. Additionally, ectopic Bcl-2 expressing U937 reversed combined treatment-induced cell death, cytochrome c release into cytosol, and collapse of mitochondrial potential. These results demonstrated that RA inhibits TNF-alpha-induced ROS generation and NF-kappaB activation, and enhances TNF-alpha-induced apoptosis., Rosmarinic acid (RosA) is a hydroxylated compound frequently found in herbal plants and is mostly responsible for anti-inflammatory and antioxidative activity. Previously... RosA inhibited T-cell antigen receptor (TCR)- induced interleukin 2 (IL-2) expression and subsequent T-cell proliferation in vitro. /This study/ investigated /the/ inhibitory mechanism of RosA on TCR signaling, which ultimately activates IL-2 promoter by activating transcription factors, such as nuclear factor of activated T cells (NF-AT) and activating protein-1 (AP-1). Interestingly, RosA inhibited NF-AT activation but not AP-1, suggesting that RosA inhibits Ca+2-dependent signaling pathways only. Signaling events upstream of NF-AT activation, such as the generation of inositol 1,4,5-triphosphate and Ca+2 mobilization, and tyrosine phosphorylation of phospholipase C-gamma 1 (PLC-gamma 1) were strongly inhibited by RosA. Tyrosine phosphorylation of PLC-gamma 1 is largely dependent on 3 kinds of protein tyrosine kinases (PTKs), ie, Lck, ZAP-70, and Itk. /Investigators/ found that RosA efficiently inhibited TCR-induced tyrosine phosphorylation and subsequent activation of Itk but did not inhibit Lck or ZAP-70. ZAP-70-dependent signaling pathways such as the tyrosine phosphorylation of LAT and SLP-76 and serine/threonine phosphorylation of mitogen-activated protein kinases (MAPKs) were intact in the presence of RosA, confirming that RosA suppresses TCR signaling in a ZAP-70-independent manner. .../It is concluded/ that RosA inhibits TCR signaling leading to Ca+2 mobilization and NF-AT activation by blocking membrane-proximal events, specifically, the tyrosine phosphorylation of inducible T cells kinase (Itk) and PLC-gamma 1.
Record name ROSMARINIC ACID
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Product Name

Rosmarinic acid

Color/Form

Crystalline solid

CAS RN

20283-92-5, 537-15-5
Record name Rosmarinic acid
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Record name Rosmarinic acid
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Record name Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR)
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Record name ROSMARINIC ACID
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Record name ROSMARINIC ACID
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Record name Rosmarinic acid
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Melting Point

171-175 °C
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48,800
Citations
M Petersen, MSJ Simmonds - Phytochemistry, 2003 - Elsevier
Rosmarinic acid is an ester … Rosmarinic acid has a number of interesting biological activities, eg antiviral, antibacterial, antiinflammatory and antioxidant. The presence of rosmarinic acid …
Number of citations: 648 www.sciencedirect.com
M Petersen - Phytochemistry Reviews, 2013 - Springer
Rosmarinic acid (RA) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid which is one of the most frequently occurring caffeic acid esters in the plant kingdom besides …
Number of citations: 205 link.springer.com
VP Bulgakov, YV Inyushkina… - Critical reviews in …, 2012 - Taylor & Francis
Rosmarinic acid (RA) is one of the first secondary metabolites produced in plant cell cultures in extremely high yields, up to 19% of the cell dry weight. More complex derivatives of RA, …
Number of citations: 187 www.tandfonline.com
SKS Amoah, LP Sandjo, JM Kratz, MW Biavatti - Planta medica, 2016 - thieme-connect.com
… The biosynthesis and biotechnological production of Rosmarinic acid, a phenolic ester that … the search to works with the keywords “Rosmarinic acid” in the title. The initial search …
Number of citations: 197 www.thieme-connect.com
M Petersen, Y Abdullah, J Benner, D Eberle, K Gehlen… - Phytochemistry, 2009 - Elsevier
… Several rosmarinic acid-containing species have been detected. The rosmarinic acid accumulation in species of the Marantaceae has not been known before. Rosmarinic acid is found …
Number of citations: 350 www.sciencedirect.com
M Hitl, N Kladar, N Gavarić, B Božin - Planta medica, 2021 - thieme-connect.com
… Rosmarinic acid is a phenolic compound commonly found in … is to present the fate of rosmarinic acid inside the human body, … Inside the body, the rosmarinic acid molecule undergoes …
Number of citations: 84 www.thieme-connect.com
A Khojasteh, MH Mirjalili, D Hidalgo, P Corchete… - Biotechnology …, 2014 - Springer
Rosmarinic acid (RA), an ester of caffeic acid and 3,4-dihydroxyphenyl lactic acid, is widely distributed in the plant kingdom. Interest in it is growing due to its promising biological …
Number of citations: 63 link.springer.com
M Nadeem, M Imran, T Aslam Gondal, A Imran… - Applied Sciences, 2019 - mdpi.com
Naturally occurring food-derived active ingredients have received huge attention for their chemopreventive and chemotherapy capabilities in several diseases. Rosmarinic acid (RA) is …
Number of citations: 169 www.mdpi.com
M Shekarchi, H Hajimehdipoor, S Saeidnia… - Pharmacognosy …, 2012 - ncbi.nlm.nih.gov
… Rosmarinic acid (RA) is a phenolic compound which is found in many genus of Labiatae and exhibits important biological … spicata can be considered as a new source of rosmarinic acid. …
Number of citations: 291 www.ncbi.nlm.nih.gov
GD Kim, YS Park, YH Jin, CS Park - Applied microbiology and …, 2015 - Springer
… Summary of the biosynthetic pathways for rosmarinic acid in Coleus blumei. The involved … ; HPPR hydroxyphenylpyruvate reductase; RAS rosmarinic acid synthase, hydroxycinnamoyl-…
Number of citations: 156 link.springer.com

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